N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide is an organic compound with a complex structure that includes a quinazolinone moiety, a cyclohexyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, often using a methoxybenzyl halide and a suitable base.
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.
Reduction: The quinazolinone moiety can be reduced to a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include hydroxylated or carboxylated derivatives.
Reduction: Products include dihydroquinazolinone derivatives.
Substitution: Products include substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(1-{[4-oxo-3(4H)-quinazolinyl]methyl}cyclohexyl)acetamide
- N-Benzyl-4-methoxybenzylamine
- 4-Bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide
Uniqueness
This compound is unique due to its combination of a quinazolinone core with a cyclohexyl group and a methoxybenzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H29N3O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H29N3O3/c1-31-20-11-9-19(10-12-20)16-26-23(29)15-25(13-5-2-6-14-25)17-28-18-27-22-8-4-3-7-21(22)24(28)30/h3-4,7-12,18H,2,5-6,13-17H2,1H3,(H,26,29) |
InChI Key |
LBOARADIPWLCSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2(CCCCC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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